An In-depth Technical Guide to 2,2,5,5-Tetramethylpiperazine Dihydrochloride for Advanced Research
An In-depth Technical Guide to 2,2,5,5-Tetramethylpiperazine Dihydrochloride for Advanced Research
This guide provides a comprehensive technical overview of 2,2,5,5-tetramethylpiperazine dihydrochloride, a unique heterocyclic diamine with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis, and applications of this compound, grounding all information in established scientific principles and methodologies.
Core Molecular Identity and Physicochemical Profile
2,2,5,5-Tetramethylpiperazine is a saturated six-membered heterocyclic compound containing two nitrogen atoms at the 1 and 4 positions. The presence of four methyl groups at the 2 and 5 positions creates significant steric hindrance around the nitrogen atoms, influencing its chemical reactivity and conformational flexibility. The dihydrochloride salt is the protonated form of the parent compound, where both nitrogen atoms are neutralized by hydrochloric acid.
Key Identifiers and Properties
A summary of the key identifiers for the parent compound, 2,2,5,5-tetramethylpiperazine, is provided below. It is important to note that while the dihydrochloride salt is commercially available, it is often tracked by the CAS number of its free base.
| Property | Value | Source |
| Chemical Name | 2,2,5,5-Tetramethylpiperazine Dihydrochloride | - |
| Parent Compound | 2,2,5,5-Tetramethylpiperazine | [1] |
| Parent CAS Number | 5434-90-2 | [1] |
| Parent Molecular Formula | C₈H₁₈N₂ | [1] |
| Parent Molecular Weight | 142.24 g/mol | [1] |
| Dihydrochloride Molecular Formula | C₈H₂₀Cl₂N₂ | - |
| Dihydrochloride Molecular Weight | 215.16 g/mol | - |
| Parent Boiling Point | 181.0 ± 8.0 °C at 760 mmHg | [2] |
| Parent Density | 0.8 ± 0.1 g/cm³ | [2] |
| Parent Flash Point | 53.5 ± 10.2 °C | [2] |
Note: The molecular weight of the dihydrochloride is calculated based on the molecular weight of the free base (142.24 g/mol ) and two equivalents of HCl (36.46 g/mol each).
Synthesis and Purification: A Mechanistic Perspective
The synthesis of C-substituted piperazines such as 2,2,5,5-tetramethylpiperazine presents a unique challenge due to the need for precise control over stereochemistry and substitution patterns.[1][3] Modern synthetic strategies have moved beyond classical methods to more elegant and efficient catalytic approaches.
Conceptual Synthetic Workflow
A plausible and efficient synthetic route can be conceptualized through a convergent approach, leveraging recent advances in C-H functionalization or cycloaddition reactions.[3][4] The following diagram illustrates a generalized workflow for the synthesis of substituted piperazines, which can be adapted for the 2,2,5,5-tetramethyl derivative.
Caption: Generalized synthetic workflow for C-substituted piperazines.
Experimental Protocol: Synthesis of the Free Base (Conceptual)
This protocol is a representative methodology based on modern catalytic syntheses of substituted piperazines.[1][3]
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Preparation of Imine Precursors: Synthesize the appropriate imine precursors that will form the building blocks of the piperazine ring.
-
Catalytic Cycloaddition: In an inert atmosphere, dissolve the imine precursors in a suitable solvent. Add a catalytic amount of an appropriate transition metal catalyst, such as an iridium-based complex.[1]
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Purify the crude product by column chromatography to yield the 2,2,5,5-tetramethylpiperazine free base.
Conversion to Dihydrochloride Salt
-
Dissolution: Dissolve the purified free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Acidification: Slowly add a stoichiometric amount (2 equivalents) of hydrochloric acid (either as a gas or a solution in a compatible solvent) while stirring.
-
Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Applications in Drug Discovery and Development
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][6] Its presence can impart favorable physicochemical properties, such as improved solubility and bioavailability, and provide a versatile handle for chemical modification.[5]
Role as a Pharmacophore
Piperazine derivatives have demonstrated a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[7][8][9] The two nitrogen atoms of the piperazine core can act as hydrogen bond acceptors and can be substituted to modulate receptor binding and pharmacokinetic profiles.
Structural Significance of Tetramethyl Substitution
The 2,2,5,5-tetramethyl substitution pattern is of particular interest for several reasons:
-
Conformational Rigidity: The bulky methyl groups restrict the conformational flexibility of the piperazine ring, which can lead to higher receptor selectivity.
-
Metabolic Stability: The methyl groups can shield the adjacent C-H bonds from metabolic oxidation, potentially increasing the in vivo half-life of a drug candidate.
-
Lipophilicity Modulation: The addition of four methyl groups increases the lipophilicity of the molecule, which can influence its ability to cross the blood-brain barrier.
The following diagram illustrates the logical relationship between the structural features of 2,2,5,5-tetramethylpiperazine and its potential utility in drug design.
Caption: Structure-Activity Relationship of the 2,2,5,5-tetramethylpiperazine scaffold.
Analytical Characterization
The structural elucidation and purity assessment of 2,2,5,5-tetramethylpiperazine dihydrochloride can be achieved through a combination of standard analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show singlets for the methyl protons and the methylene protons of the piperazine ring. The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbons, the quaternary carbons, and the methylene carbons of the ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for the alkyl groups. In the dihydrochloride salt, broad N-H stretching bands are expected due to the presence of the ammonium groups.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is a suitable technique for determining the purity of the dihydrochloride salt. A reversed-phase column with a mobile phase consisting of an appropriate buffer and organic solvent can be used.
-
Gas Chromatography (GC): The free base is amenable to GC analysis, which can be used to assess its purity before salt formation.
Handling and Safety Considerations
While a specific safety data sheet for 2,2,5,5-tetramethylpiperazine dihydrochloride is not widely available, general precautions for handling piperazine derivatives and amine hydrochlorides should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Inhalation and Contact: Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
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Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. 2023. [Link]
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2,2,5,5-Tetramethylpiperazine Information. Chemsrc. [Link]
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Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. [Link]
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Stereospecific Synthesis of Highly Substituted Piperazines via a One-Pot Three-Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. The Journal of Organic Chemistry. 2018. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. 2021. [Link]
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]
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SUPPLEMENTARY INFORMATION. Princeton University. [Link]
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2,2,5,5-Tetramethylpiperazine. PubChem. [Link]
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The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
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ESI (Final)-Nit-2. The Royal Society of Chemistry. [Link]
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The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]
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